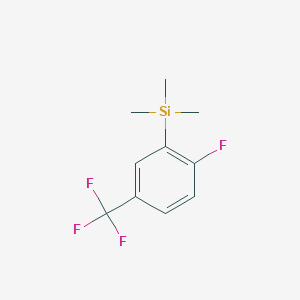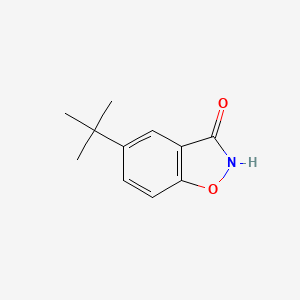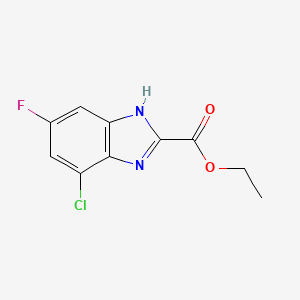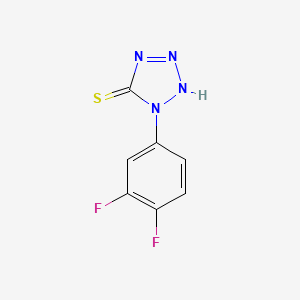
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-(carboxymethyl)pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Methyl 3-(2-(methoxymethyl)pyrrolidin-1-yl)propanoate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties.
Uniqueness
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both a hydroxymethyl group and an ester group, which provide a combination of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3 |
Clé InChI |
YXASICFQNIHUPQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)



![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)

![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)



